[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
The compound 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,1-dioxido (sulfone) group, a 3-chlorophenyl substituent at position 4 of the benzothiazine ring, and a 4-methoxyphenyl methanone moiety at position 2. Benzothiazine derivatives are of interest due to their diverse pharmacological applications, including anti-inflammatory, antimicrobial, and antitumor activities .
Properties
IUPAC Name |
[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4S/c1-28-18-11-9-15(10-12-18)22(25)21-14-24(17-6-4-5-16(23)13-17)19-7-2-3-8-20(19)29(21,26)27/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQGVKLVCFCRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazin class, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.
Structural Characteristics
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHClN\OS
- Molecular Weight: 430.87 g/mol
- CAS Number: 1114660-32-0
The unique structural features include a benzothiazin core with various functional groups that may influence its biological activity.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chlorobenzothiazole | Chlorine-substituted benzothiazole | Antibacterial |
| 6-Fluorobenzothiazole | Fluorine-substituted benzothiazole | Antitumor |
| 2-Methylbenzothiazole | Methyl-substituted benzothiazole | Anti-inflammatory |
This table illustrates that modifications in the substituents can significantly alter the biological profile of benzothiazine derivatives.
Study 1: Anticancer Properties
Research has indicated that related compounds exhibit selective cytotoxic effects on melanoma cells. A study involving a derivative with a chlorophenyl group demonstrated a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells, indicating that similar derivatives might also possess significant anticancer properties .
Study 2: Enzyme Inhibition
Investigations into enzyme inhibition by related compounds have shown strong activity against urease and acetylcholinesterase. These findings suggest that the benzothiazin structure may facilitate interactions with these enzymes, which could be further explored for therapeutic applications .
Computational Studies
Quantitative structure-activity relationship (QSAR) models have been applied to predict the biological activity of this compound based on its structural features. These models suggest that modifications to the functional groups can enhance efficacy or reduce toxicity, guiding future synthetic efforts .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Benzothiazine vs. Benzothiazole: The target compound’s 1,4-benzothiazine core differs from benzothiazole derivatives (e.g., {2-[(1,3-benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone in and ).
- Sulfone Group: The 1,1-dioxido group in the target compound increases polarity compared to non-sulfonated analogs like 4-(3-chloro-4-methylphenyl)-1,4-benzothiazin-2-ylmethanone (). This sulfone group may enhance solubility and hydrogen-bonding capacity .
Substituent Variations
- Chlorophenyl Substituents: 3-Chlorophenyl (target): Provides moderate steric bulk and lipophilicity. 4-Chlorophenyl (): Altered steric orientation, which may affect binding to hydrophobic pockets in biological targets.
- Methanone Modifications: 4-Methoxyphenyl (target): The methoxy group offers electron-donating properties, balancing the sulfone’s electron-withdrawing effects. 3,4-Dimethoxyphenyl (): Additional methoxy groups enhance solubility but may introduce steric hindrance. 4-Hydroxy-3-(3-methoxybenzoyl) (): The hydroxyl group enables hydrogen bonding, contrasting with the methoxy group’s hydrophobic character.
Physicochemical Properties
Pharmacological Activity Comparisons
Antimicrobial and Antitumor Activity
- Benzothiazole Derivatives () : Exhibit broad-spectrum antibacterial and antifungal activity, attributed to the benzothiazole core’s ability to intercalate DNA or inhibit enzymes like topoisomerase II.
Anti-inflammatory Potential
- Methoxy-Substituted Analogs () : Methoxy groups are associated with COX-2 inhibition, suggesting anti-inflammatory applications. The target compound’s 4-methoxyphenyl group may confer similar activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
